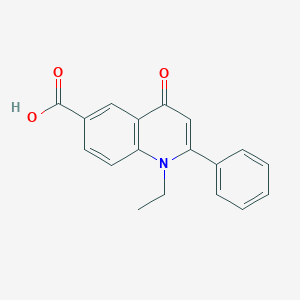

1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid

Description

Properties

CAS No. |

90033-97-9 |

|---|---|

Molecular Formula |

C18H15NO3 |

Molecular Weight |

293.3 g/mol |

IUPAC Name |

1-ethyl-4-oxo-2-phenylquinoline-6-carboxylic acid |

InChI |

InChI=1S/C18H15NO3/c1-2-19-15-9-8-13(18(21)22)10-14(15)17(20)11-16(19)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,21,22) |

InChI Key |

UOAYJLNQPROVGT-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)O)C(=O)C=C1C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Alkylation of the Aniline Precursor

The N1-ethyl group is introduced via alkylation of 5-carboxyanthranilic acid. Treatment with ethyl bromide in dimethylformamide (DMF) under inert atmosphere, catalyzed by sodium hydride, yields N-ethyl-5-carboxyanthranilic acid . Optimal conditions include:

Cyclization with β-Keto Ester

The alkylated aniline reacts with ethyl benzoylacetate (a β-keto ester bearing a phenyl group) in refluxing diphenyl ether. This step induces cyclization, forming the quinoline core with substituents at positions 1 (ethyl), 2 (phenyl), and 4 (oxo).

-

Cyclization Conditions :

The intermediate ethyl 1-ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate is isolated and purified via recrystallization from ethanol.

Hydrolysis of the Ester to Carboxylic Acid

The ester group at position 3 is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide (10% w/v) in ethanol.

-

Hydrolysis Conditions :

This step yields 1-ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-3,6-dicarboxylic acid . Selective decarboxylation at position 3 is achieved by heating the diacid in quinoline at 150°C for 2 hours, yielding the target compound.

Alternative Pathway: Functionalization via Suzuki Coupling

For laboratories equipped for cross-coupling chemistry, a phenyl group can be introduced at position 2 post-cyclization.

Synthesis of 1-Ethyl-4-oxo-1,4-dihydroquinoline-6-carboxylic Acid

-

Starting Material : 5-Carboxyanthranilic acid

-

Steps :

-

Alkylation with ethyl bromide (as in Section 1.1).

-

Gould-Jacobs cyclization with ethyl acetoacetate (yielding 1-ethyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid).

-

Suzuki-Miyaura Coupling at Position 2

The brominated intermediate 1-ethyl-4-oxo-6-carboxy-1,4-dihydroquinoline-2-bromide reacts with phenylboronic acid under palladium catalysis.

-

Conditions :

Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar quinoline core and substituent geometry.

Comparative Analysis of Synthetic Routes

| Method | Yield | Complexity | Equipment Required |

|---|---|---|---|

| Gould-Jacobs Cyclization | 70–80% | Moderate | Reflux apparatus |

| Suzuki Coupling | 60–65% | High | Pd catalyst, Inert atmosphere |

Challenges and Optimization Strategies

-

Decarboxylation Control : Overheating during hydrolysis risks decarboxylation at position 6. Lower temperatures (80–90°C) and shorter reaction times mitigate this.

-

Byproduct Formation : Alkylation of the carboxylic acid is avoided using mild bases (e.g., NaHCO₃ instead of NaOH).

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the quinoline core, affecting its biological activity.

Substitution: Substitution reactions, particularly at the nitrogen and carbonyl positions, can yield derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various alkylating agents and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid has several scientific research applications:

Chemistry: Used as a precursor for synthesizing other quinoline derivatives.

Biology: Studied for its potential antibacterial and antiviral properties.

Medicine: Investigated for its potential use in developing new therapeutic agents, particularly antibiotics.

Industry: Utilized in the synthesis of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with bacterial enzymes, inhibiting their function and thereby exerting antibacterial effects. The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division. By inhibiting these enzymes, the compound prevents bacterial proliferation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Quinoline Derivatives

Key Observations:

Positional Substituent Impact: The ethyl group at position 1 (vs. The phenyl group at position 2 (vs. 4-pentylphenyl in ) balances aromaticity and steric bulk, which may optimize receptor binding. The absence of fluorine (compared to fluoroquinolones in ) suggests reduced DNA gyrase inhibition but possibly lower cytotoxicity.

Functional Group Influence: The carboxylic acid at position 6 (vs.

Research Findings and Pharmacological Insights

Critical Analysis:

- Antimicrobial Activity: While the target compound lacks the C-6/C-7 fluorine-piperazinyl motif critical for fluoroquinolone efficacy , its phenyl and carboxylic acid groups may compensate by enabling alternative binding modes (e.g., hydrophobic interactions with bacterial topoisomerases).

- Computational Predictions : Molecular docking studies on analogous compounds (e.g., ) suggest that bulkier substituents at C-2 (e.g., phenyl) could enhance binding to topoisomerase IV, a secondary target in Gram-positive bacteria.

Biological Activity

1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid is a compound of interest due to its potential biological activities. It belongs to the class of quinoline derivatives, which are known for various pharmacological properties including anti-inflammatory, antibacterial, and anticancer activities. This article discusses the biological activity of this compound based on recent research findings, case studies, and structure-activity relationships (SAR).

The chemical structure of 1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid can be represented as follows:

- Molecular Formula : C18H15NO3

- Molecular Weight : 293.32 g/mol

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. In particular, compounds similar to 1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-Ethyl-4-oxo-2-phenyl | MCF-7 (Breast) | 9.0 | |

| 1-Ethyl analogs | HCT116 (Colon) | 2.5 | |

| 1-Ethyl derivatives | HepG2 (Liver) | 10.99 ± 1.06 |

The structure–activity relationship (SAR) indicates that modifications at the phenyl and carboxylic acid positions significantly influence the anticancer activity.

2. Anti-inflammatory Activity

The anti-inflammatory properties of compounds derived from quinolines are notable. A study demonstrated that certain derivatives significantly inhibited the release of pro-inflammatory cytokines such as IL-6 and TNF-α in J774A.1 macrophages.

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases.

3. Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties. Although specific data on 1-Ethyl-4-oxo-2-phenyl is limited, related compounds exhibit significant antibacterial activity against various strains.

Case Study: Anticancer Evaluation

In a recent study focusing on the anticancer effects of quinoline derivatives, researchers synthesized a series of compounds and evaluated their efficacy against several cancer cell lines. The most active derivative in this study was found to inhibit cell proliferation significantly, with an IC50 value lower than many existing chemotherapeutics.

Case Study: Anti-inflammatory Mechanism

Another investigation into the anti-inflammatory effects revealed that certain derivatives could modulate the NF-kB signaling pathway, leading to decreased expression of inflammatory markers in vitro.

Structure–Activity Relationship (SAR)

The SAR analysis provides insights into how structural modifications affect biological activity:

- Substituents on the Phenyl Ring : Electron-donating groups enhance activity, while electron-withdrawing groups diminish it.

- Alkoxy Chain Length : An optimal chain length (up to three carbons) is crucial for maintaining high potency against ET(A) receptors.

- Positioning of Functional Groups : The placement of carboxylic acid groups plays a significant role in enhancing solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted anilines with β-keto esters, followed by functional group modifications. Key factors include solvent selection (e.g., DMF or THF for polar aprotic conditions), temperature control (70–100°C), and neutralization steps using sodium bicarbonate to stabilize intermediates . Yield optimization may require iterative adjustments to stoichiometry and purification via recrystallization (e.g., ethanol/water mixtures).

Q. Which spectroscopic and chromatographic techniques are critical for validating structural integrity and purity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm quinoline core and substituent positions (e.g., ethyl at N1, phenyl at C2).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification (e.g., [M+H]⁺ expected for C₁₈H₁₆NO₃).

- XRD : Single-crystal X-ray diffraction for absolute configuration confirmation, as demonstrated in structurally analogous quinolines .

Advanced Research Questions

Q. How can substituent effects at the C6-carboxylic acid position influence reactivity and biological activity?

- Methodological Answer : Systematic SAR studies involve synthesizing derivatives with modified substituents (e.g., esterification, amidation) and evaluating their properties:

- Reactivity : Electron-withdrawing groups (e.g., fluoro at C6) enhance electrophilicity, facilitating nucleophilic substitutions .

- Biological Activity : Compare antimicrobial or anticancer potency using standardized assays (e.g., MIC for bacterial strains, IC₅₀ in cancer cell lines). For example, fluoro and chloro analogs show enhanced bioactivity due to improved membrane permeability .

Q. What experimental approaches resolve contradictions in reported solubility and stability data for quinoline-6-carboxylic acid derivatives?

- Methodological Answer :

- Solubility : Use shake-flask methods with buffered solutions (pH 1–7.4) and HPLC quantification. Polar protic solvents (e.g., DMSO) improve solubility for in vitro assays .

- Stability : Accelerated stability studies under varying temperatures and humidity levels (ICH guidelines). Degradation products (e.g., decarboxylated analogs) can be identified via LC-MS .

Q. How can crystallographic data inform the design of co-crystals or salts to enhance physicochemical properties?

- Methodological Answer :

- Co-crystal Screening : Use mechanochemical grinding with co-formers (e.g., piperazine, benzoic acid) and analyze via PXRD and DSC. For example, piperazinium salts of analogous quinolines exhibit improved thermal stability and solubility .

- Intermolecular Interactions : Analyze hydrogen-bonding networks (C–H⋯O, π-π stacking) from XRD data to predict packing efficiency and bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsomes), and CYP450 inhibition. Low oral bioavailability in vivo may require prodrug strategies (e.g., ethyl ester prodrugs) .

- Formulation Optimization : Nanoemulsions or liposomal encapsulation can enhance bioavailability, as demonstrated for fluoroquinolone analogs .

Tables

| Key Physicochemical Properties | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 299.33 g/mol | Calculated |

| LogP (Predicted) | 2.1–2.5 | PubChem |

| pKa (Carboxylic Acid) | ~4.2 | Analog Data |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.